molecular formula C18H15NO3 B11355323 2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B11355323
M. Wt: 293.3 g/mol
InChI Key: TUOGNLBEMCTFNU-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both phenyl and oxazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenyl hydrazine with ethyl 2-oxo-4-phenylbutanoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated phenyl oxazole derivatives.

Scientific Research Applications

2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to enzymes or receptors. This binding can inhibit or activate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl 5-phenyl-1,2-oxazole-3-carboxylate: Unique due to its specific substitution pattern.

    Isoxazole derivatives: Similar structure but with nitrogen and oxygen atoms in different positions.

    Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring, offering different chemical properties.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-8-9-16(13(2)10-12)21-18(20)15-11-17(22-19-15)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

TUOGNLBEMCTFNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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